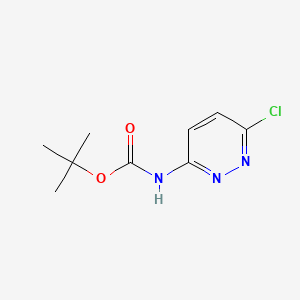

3-(N-Boc-amino)-6-chloropyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-chloropyridazin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDBVEUCBIBDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725496 | |

| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-86-0 | |

| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(N-Boc-amino)-6-chloropyridazine chemical properties

An In-depth Examination of its Chemical Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals.

Introduction

3-(N-Boc-amino)-6-chloropyridazine, also known by its systematic name tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Its structure incorporates a pyridazine ring, a key pharmacophore in many biologically active molecules, functionalized with a chlorine atom and a Boc-protected amine.[1][2] The chlorine atom serves as a versatile handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the amino functionality.[3][4]

This combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a summary of its applications.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature.[2] Its properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

| Property | Value | Source |

| CAS Number | 1276056-86-0 | [5] |

| Molecular Formula | C₉H₁₂ClN₃O₂ | [5] |

| Molecular Weight | 229.66 g/mol | [5] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 326.1 ± 27.0 °C | [2] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.75 ± 0.70 | [2] |

| LogP (Predicted) | 1.89890 | [6] |

Spectroscopic Data

Definitive, published spectroscopic data for this compound is not widely available. However, characterization relies on standard techniques like NMR, IR, and MS. The synthesis of this compound starts from 3-amino-6-chloropyridazine, for which spectral data is available and crucial for monitoring the reaction.[7][8]

Expected Spectroscopic Features:

-

¹H NMR: The most characteristic signal would be a large singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. The two aromatic protons on the pyridazine ring would appear as doublets.

-

¹³C NMR: The spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm). Signals for the pyridazine ring carbons would also be present.[5]

-

IR Spectroscopy: Key absorbances would include N-H stretching and bending frequencies, C=O stretching from the carbamate group (typically around 1700-1725 cm⁻¹), and vibrations associated with the aromatic pyridazine ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (229.66 g/mol ).

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three main components: the pyridazine ring, the chlorine substituent, and the N-Boc protecting group.

Synthesis

The compound is synthesized via N-protection of the commercially available precursor, 3-amino-6-chloropyridazine. The most common method involves reacting the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Key Reactions

The molecule serves as a versatile intermediate for two primary types of transformations: modification at the C6 position and deprotection of the amino group.

-

N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[9][10][] This reaction efficiently regenerates the free amine, allowing for subsequent functionalization.

-

Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C6 position is a suitable leaving group for palladium-catalyzed cross-coupling reactions.[4] This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents by reacting with the corresponding boronic acids or esters.[3][12]

Caption: Key reactivity pathways for this compound.

Experimental Protocols

Synthesis of tert-butyl N-(6-chloropyridazin-3-yl)carbamate

This protocol is a representative procedure based on standard Boc-protection methodologies.[13]

-

Reagents and Materials:

-

3-Amino-6-chloropyridazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

-

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in DCM, add the base (TEA, 1.5 eq, or DMAP, 0.1 eq).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure title compound.

-

N-Boc Deprotection Protocol

This protocol describes the removal of the Boc group to yield 3-amino-6-chloropyridazine.[9][14]

-

Reagents and Materials:

-

tert-butyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Dichloromethane (DCM)

-

Alternatively: 4M HCl in 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with the organic solvent, combine the organic phases, dry over anhydrous sulfate, filter, and evaporate to yield the deprotected amine.

-

Applications in Research and Drug Development

This compound is a key building block for synthesizing a diverse range of substituted pyridazines.[1] The pyridazine scaffold is a common feature in many pharmaceutical agents, exhibiting a wide spectrum of biological activities.[15]

-

Pharmaceutical Intermediate: Derivatives of 3-amino-6-chloropyridazine have shown potential as anti-cancer and anti-inflammatory agents.[1] This intermediate allows for the systematic exploration of structure-activity relationships by enabling the introduction of various substituents at the C6 position via cross-coupling, followed by deprotection and further modification of the C3-amino group.

-

Agrochemical Synthesis: The pyridazine core is also present in various herbicides and fungicides.[2] This compound serves as a precursor for developing novel crop protection agents.

Safety and Handling

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. reddit.com [reddit.com]

- 15. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 3-(N-Boc-amino)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-amino)-6-chloropyridazine, also known by its IUPAC name tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a heterocyclic organic compound. Its chemical structure incorporates a pyridazine ring, a chlorine substituent, and a Boc-protected amine group, making it a valuable intermediate in organic synthesis. Specifically, it serves as a critical building block in the development of novel pharmaceutical compounds and agrochemicals.[1] The presence of the reactive chlorine atom and the protected amine allows for sequential, selective modifications, enabling the construction of more complex molecular architectures. This guide provides a summary of its key physical properties, outlines general experimental protocols for their determination, and illustrates a common synthetic pathway.

Physical and Chemical Properties

The physical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases. It is important to note that some properties, such as boiling point and density, are often predicted values derived from computational models.

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| CAS Number | 1276056-86-0 | [2] |

| Molecular Formula | C₉H₁₂ClN₃O₂ | [2][3] |

| Molecular Weight | 229.66 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 326.1 ± 27.0 °C (Predicted) | [3] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.75 ± 0.70 (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

-

Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube with a calibrated thermometer.

-

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[2]

-

Boiling Point Determination

For high-boiling-point solids, the boiling point is typically measured under reduced pressure and extrapolated to atmospheric pressure, or determined using computational prediction models as cited above. A general method for liquids is simple distillation.

-

Apparatus: Simple distillation setup including a round-bottom flask, heating mantle, condenser, and a calibrated thermometer.

-

Methodology:

-

The compound is placed in the round-bottom flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The liquid is heated to a boil.

-

The temperature at which the vapor pressure equals the atmospheric pressure, observed as a stable temperature on the thermometer during distillation, is recorded as the boiling point.[2]

-

Solubility Assessment

Solubility provides insight into the polarity of a molecule and helps in selecting appropriate solvents for reactions and purification.

-

Apparatus: Test tubes, vortex mixer.

-

Methodology:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a test tube.

-

The mixture is agitated (e.g., vortexed) at a controlled temperature.

-

Visual observation is used to determine if the solid dissolves completely.

-

The process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to establish a solubility profile.

-

Synthetic Workflow

This compound is synthesized from its precursor, 3-amino-6-chloropyridazine. The workflow involves the protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard procedure in organic synthesis to increase the stability of the amine and allow for selective reactions at other sites of the molecule.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a consolidated overview of the essential physical properties of this compound. The tabulated data offers a quick reference for laboratory use, while the outlined experimental protocols provide a basis for its physical characterization. As a key synthetic intermediate, a thorough understanding of these properties is fundamental for its effective application in research and development, particularly in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 3-(N-Boc-amino)-6-chloropyridazine

This technical guide provides a comprehensive overview of 3-(N-Boc-amino)-6-chloropyridazine, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a representative synthetic application, and a standard experimental protocol.

Physicochemical Properties

This compound, also known as tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a pyridazine derivative.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the heterocyclic ring, making it a valuable building block in the synthesis of more complex molecules.[3][4] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃O₂ | [1][2][5] |

| Molecular Weight | 229.66 g/mol | [1][2][5][6] |

| CAS Number | 1276056-86-0 | [1][2][6] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 326.1 ± 27.0 °C | [2] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Synthetic Utility and Workflow

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of substituted pyridazine derivatives, which are core structures in many pharmaceutically active compounds. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the Boc-protected amino group at the 3-position can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material to generate a disubstituted pyridazine derivative, a common scaffold in drug discovery.

Representative Experimental Protocol: Boc Deprotection

The following is a standard laboratory procedure for the removal of the Boc protecting group from a 6-substituted-3-(N-Boc-amino)pyridazine derivative to yield the corresponding 3-amino-pyridazine.

Objective: To deprotect the Boc-protected amine of a 6-substituted-3-(N-Boc-amino)pyridazine derivative.

Materials:

-

6-substituted-3-(N-Boc-amino)pyridazine (1.0 eq)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the 6-substituted-3-(N-Boc-amino)pyridazine starting material in a suitable solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.

-

Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a 4M solution of HCl in dioxane.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

-

Re-dissolve the residue in an organic solvent like ethyl acetate.

-

Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate. Caution is advised as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer sequentially with water and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-substituted-pyridazine product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity compound.

This versatile compound serves as a crucial building block for synthesizing a wide array of chemical structures, particularly in the pharmaceutical and agricultural sectors.[3][4] Its unique structure allows for the strategic introduction of various functional groups, enabling the development of novel therapeutic agents and crop protection chemicals.[3][4]

References

- 1. 3-N-Boc-amino-6-chloropyradazine | CAS#:1276056-86-0 | Chemsrc [chemsrc.com]

- 2. 3-N-Boc-amino-6-chloropyradazine | 1276056-86-0 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. This compound - CAS:1276056-86-0 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Synthesis of 3-(N-Boc-amino)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(N-Boc-amino)-6-chloropyridazine from its precursor, 3-amino-6-chloropyridazine. This process, a crucial step in the development of various pharmaceutical compounds, involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This guide details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Reaction Overview

The synthesis of this compound is achieved through the N-acylation of 3-amino-6-chloropyridazine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, enhancing its nucleophilicity. The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.

The general reaction scheme is as follows:

Experimental Protocol

Materials:

-

3-amino-6-chloropyridazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF) are added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Addition of Boc₂O: Di-tert-butyl dicarbonate (1.2 eq), dissolved in a minimal amount of THF, is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Quantitative Data

Specific yield and purity data for the synthesis of this compound is not extensively reported. However, based on similar Boc protection reactions of aminopyridines, the following data can be anticipated.[1]

| Parameter | Value | Notes |

| Typical Yield | 80-90% | Based on analogous reactions with aminopyridines.[1] |

| Purity | >95% | After column chromatography. |

| Reaction Time | 2-4 hours | Monitored by TLC. |

| Reaction Temperature | Room Temperature |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and purification process, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Simplified reaction mechanism for Boc protection.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(N-Boc-amino)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-amino)-6-chloropyridazine (tert-butyl N-(6-chloropyridazin-3-yl)carbamate) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chlorine atom and a protected amino group on a pyridazine core, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the pyridazine ring before deprotection and further functionalization of the amino group. This guide provides a detailed overview of its spectroscopic characteristics and a plausible synthetic protocol.

Molecular Structure

IUPAC Name: tert-butyl N-(6-chloropyridazin-3-yl)carbamate CAS Number: 1276056-86-0 Molecular Formula: C₉H₁₂ClN₃O₂ Molecular Weight: 229.66 g/mol

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.0-8.2 | Doublet |

| ~7.5-7.7 | Doublet |

| ~8.5-9.5 | Singlet (broad) |

| ~1.5 | Singlet |

Note: Predicted chemical shifts are for a solution in a common deuterated solvent like CDCl₃ or DMSO-d₆. Coupling constants for the pyridazine protons are expected to be in the range of 8-10 Hz.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Sharp | N-H Stretch |

| ~2980-2950 | Medium | C-H Stretch (aliphatic) |

| ~1725 | Strong | C=O Stretch (carbamate) |

| ~1580-1600 | Medium-Strong | C=N and C=C Stretch (pyridazine ring) |

| ~1250 and ~1160 | Strong | C-O Stretch (carbamate) |

| ~800-850 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI+) | 230.0691 | [M+H]⁺ |

| 252.0510 | [M+Na]⁺ | |

| 174.0429 | [M - C₄H₈ + H]⁺ (loss of isobutylene) | |

| 130.0272 | [M - Boc + H]⁺ |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and purification of this compound, based on standard procedures for the N-Boc protection of aminoheterocycles.

Synthesis of this compound

Materials:

-

3-Amino-6-chloropyridazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Workflow and Application Diagrams

Synthetic and Characterization Workflow

Caption: Figure 1. A flowchart illustrating the synthesis of this compound followed by its spectroscopic characterization.

Utility as a Synthetic Building Block

Caption: Figure 2. A diagram showing the utility of this compound as a key intermediate in the synthesis of diverse functionalized pyridazines.

Conclusion

This compound is a strategically important molecule for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its expected spectroscopic properties and a reliable method for its synthesis. The presented workflows highlight its versatility as a building block for creating a wide array of substituted pyridazine derivatives. Researchers and drug development professionals can leverage this information for the efficient design and execution of synthetic routes towards new chemical entities.

An In-depth Technical Guide to tert-butyl (6-chloropyridazin-3-yl)carbamate: Elucidating its ¹H NMR Spectral Signature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive resource on the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic properties of tert-butyl (6-chloropyridazin-3-yl)carbamate. Due to the critical role of this compound in various research and development endeavors, a thorough understanding of its structural characterization is paramount. This document provides a detailed summary of its ¹H NMR data, the experimental protocol for data acquisition, and a visual representation of its chemical structure with corresponding proton assignments.

¹H NMR Data Summary

The ¹H NMR spectrum of tert-butyl (6-chloropyridazin-3-yl)carbamate exhibits distinct signals corresponding to the protons in its molecular structure. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below for clear and easy reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.16 | d | 9.2 | 1H |

| H-5 | 7.69 | d | 9.2 | 1H |

| NH | 10.43 | s | - | 1H |

| -C(CH₃)₃ | 1.54 | s | - | 9H |

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.

Experimental Protocol

The following section outlines the detailed methodology for the acquisition of the ¹H NMR spectrum of tert-butyl (6-chloropyridazin-3-yl)carbamate.

Instrumentation: A Bruker Avance 400 MHz spectrometer was utilized for the spectral acquisition.

Sample Preparation: A sample of tert-butyl (6-chloropyridazin-3-yl)carbamate (approximately 5-10 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Acquisition Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 10.0 µs

-

Acquisition Time: 4.096 s

-

Spectral Width: 8278 Hz

Data Processing: The raw data was processed using standard Fourier transformation. Phase and baseline corrections were applied to the resulting spectrum. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Molecular Structure and ¹H NMR Assignments

To visually represent the relationship between the chemical structure and the observed ¹H NMR signals, the following diagram has been generated using the DOT language. The diagram illustrates the molecular structure of tert-butyl (6-chloropyridazin-3-yl)carbamate with annotations indicating the proton assignments corresponding to the data presented in the table above.

Caption: Molecular structure of tert-butyl (6-chloropyridazin-3-yl)carbamate with ¹H NMR assignments.

A Technical Guide to the Solubility of 3-(N-Boc-amino)-6-chloropyridazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(N-Boc-amino)-6-chloropyridazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

This compound (tert-butyl (6-chloropyridazin-3-yl)carbamate) is a vital building block in the development of novel therapeutic agents. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is paramount for optimizing synthetic pathways and ensuring the development of robust, scalable, and efficient manufacturing processes.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust experimental framework for researchers to determine this crucial physicochemical property in a variety of organic solvents. The methodologies described herein are based on well-established principles for solubility determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | tert-butyl (6-chloropyridazin-3-yl)carbamate, 6-Chloro-3-Boc-amino-pyridazine | [1] |

| Molecular Formula | C₉H₁₂ClN₃O₂ | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 326.1±27.0 °C | [1] |

| Predicted Density | 1.298±0.06 g/cm³ | [1] |

| Predicted pKa | 10.75±0.70 | [1] |

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC-UV | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC-UV |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 5000 rpm).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

Data Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration of the diluted sample in mg/mL) × (Dilution factor)

To express the solubility in moles per liter (mol/L), the following conversion can be used:

S (mol/L) = [S (mg/mL) / Molecular Weight ( g/mol )] × 1000

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of this technical guide, which focuses on a physicochemical property, the concept of signaling pathways is not directly applicable. However, the logical relationship in the experimental workflow is crucial for obtaining accurate and reproducible solubility data. The workflow follows a linear progression from sample preparation to data analysis, with each step being a prerequisite for the next. This ensures that the final calculated solubility value accurately represents the equilibrium concentration of the solute in the solvent at the specified temperature.

References

Reactivity of the Chlorine Atom in 3-(N-Boc-amino)-6-chloropyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-(N-Boc-amino)-6-chloropyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of the chloro substituent, activated by the inherent electronic properties of the pyridazine ring and influenced by the N-Boc-amino group, allows for a diverse range of functionalization reactions. This document details the primary transformation pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering valuable insights for the synthesis of novel pyridazine derivatives.

Electronic Landscape of the Pyridazine Core

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron-withdrawing nature significantly influences the reactivity of its substituents. The chlorine atom at the 6-position is activated towards nucleophilic attack, a characteristic feature of halogenated azines.

The 3-(N-Boc-amino) group further modulates the electronic properties of the ring. The tert-butoxycarbonyl (Boc) protecting group, while primarily installed to prevent unwanted side reactions of the amino group, can have a nuanced electronic impact. The lone pair of the amino nitrogen can participate in resonance with the pyridazine ring, which can influence the reactivity of the C-Cl bond. However, the bulky nature of the Boc group can also introduce steric hindrance, which may affect the approach of reactants.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound is amenable to displacement via palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These methods are foundational for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely employed to introduce aryl and heteroaryl substituents at the 6-position.

Representative Reaction Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Moderate-Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good |

| 3-Furylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Moderate |

Note: The yields are based on reactions with the analogous 3-amino-6-chloropyridazine and are representative for the N-Boc protected compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[1][2] This reaction couples this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[1][2]

Representative Reaction Data for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | Good |

| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High |

| n-Butylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Toluene | 90 | Good |

Note: The yields are representative and may vary based on the specific amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos). Add anhydrous, degassed solvent (e.g., toluene) and stir to form the active catalyst.

-

Reaction Setup: In a separate Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

-

Reaction: Transfer the catalyst solution to the substrate mixture via cannula. Seal the tube and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates direct nucleophilic aromatic substitution (SNAr) of the chlorine atom. This pathway offers a palladium-free alternative for introducing various nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

Representative Reaction Data for Nucleophilic Aromatic Substitution

| Nucleophile | Reagent | Solvent | Temp. (°C) | Yield |

| Methoxide | Sodium Methoxide | Methanol | Reflux | High |

| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | High |

| Piperidine | Piperidine (excess) | DMSO | 150 | Good |

| Morpholine | Morpholine (excess) | NMP | 160 | Good |

Note: The yields are representative and may be influenced by reaction time and the specific nucleophile used.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in the corresponding alcohol (e.g., methanol for methoxide substitution), add the sodium alkoxide (1.5-2.0 equiv.).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv.) in a high-boiling polar aprotic solvent (e.g., DMSO or NMP). Add an excess of the desired amine (3.0-5.0 equiv.).

-

Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and stir until the reaction is complete.

-

Work-up: Cool the reaction mixture and pour it into water. Collect the precipitated product by filtration or extract with an organic solvent.

-

Purification: Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether) to remove excess amine and solvent. Further purification can be achieved by recrystallization or column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives of this compound.

References

The Versatile Building Block: A Technical Guide to 3-(N-Boc-amino)-6-chloropyridazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role, offering diverse three-dimensional arrangements and opportunities for multi-vector functionalization. This technical guide focuses on 3-(N-Boc-amino)-6-chloropyridazine , a key intermediate that has gained significant traction in drug discovery programs. Its unique electronic properties and dual points for chemical modification—the reactive chlorine atom and the protected amino group—make it an invaluable starting material for the synthesis of a wide array of complex molecules with significant biological activities. This document provides an in-depth overview of its synthesis, reactivity, and application in the development of targeted therapies, particularly in oncology.

Synthesis of this compound

The synthesis of the title compound, tert-butyl (6-chloropyridazin-3-yl)carbamate, is a critical first step in its utilization as a building block. The process involves the protection of the amino group of 3-amino-6-chloropyridazine with a tert-butoxycarbonyl (Boc) group. This protection strategy is essential to modulate the reactivity of the amino group, allowing for selective reactions at the 6-position of the pyridazine ring.

Experimental Protocol: N-Boc Protection of 3-amino-6-chloropyridazine

This protocol is adapted from established procedures for the N-Boc protection of amino-heterocycles.

Materials:

-

3-amino-6-chloropyridazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DCM or THF at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (6-chloropyridazin-3-yl)carbamate as a solid.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the chloro and Boc-amino groups on the pyridazine ring of this compound allows for a variety of subsequent chemical transformations, making it a powerful building block in the synthesis of diverse compound libraries for drug screening.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The chlorine atom at the 6-position serves as an excellent handle for the introduction of various aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Case Study 1: SMARCA2/4 Degraders in Cancer Therapy

Recent research has highlighted the use of the 3-aminopyridazine scaffold, derived from this compound, in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of SMARCA2 and SMARCA4 proteins. These proteins are key components of the SWI/SNF chromatin remodeling complex and are implicated in various cancers, including acute myeloid leukemia (AML).

A series of PROTACs were synthesized by linking a SMARCA2/4 bromodomain ligand, 2-(6-amino-5-phenylpyridazin-3-yl)phenol, to a VHL E3 ligase ligand via different linkers.[1] One of the most potent molecules, A11, efficiently degraded both SMARCA2 and SMARCA4.[1]

Table 1: Biological Activity of SMARCA2/4 Degrader A11 [1]

| Parameter | SMARCA2 | SMARCA4 |

| DC₅₀ (nM) | 3.0 | 4.0 |

| Dₘₐₓ (%) | 98 | 98 |

Table 2: Anti-proliferative Activity of SMARCA2/4 Degrader A11 [2]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 4.9 |

| MOLM-13 | Acute Myeloid Leukemia | 23.3 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 87.7 |

The degradation of SMARCA2/4 by these PROTACs leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells.[1]

Case Study 2: Kinase Inhibitors in T-Cell Leukemia

The pyridazine core is also a privileged scaffold for the design of kinase inhibitors. Derivatives of 3-oxo-2,3-dihydropyridazine have been synthesized and evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell receptor signaling. ITK is a promising target for the treatment of T-cell leukemias.

One study identified compound 9 as a selective ITK inhibitor with moderate cytotoxicity in Jurkat cells, a T-cell leukemia cell line.[3]

Table 3: Biological Activity of ITK Inhibitor 9 [3]

| Parameter | Value |

| ITK IC₅₀ (µM) | 0.87 |

| BTK Inhibition | No measurable inhibition |

| Jurkat cell IC₅₀ (µM) | 37.61 |

| Fibroblast IC₅₀ (µM) | > 50 |

ITK plays a crucial role in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn activates phospholipase C gamma 1 (PLCγ1). This leads to the generation of second messengers that ultimately result in T-cell activation, proliferation, and cytokine production.[4]

References

- 1. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CA3118354A1 - Pyridazine derivatives as smarca2/4 degraders - Google Patents [patents.google.com]

- 4. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(N-Boc-amino)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. These application notes provide a detailed protocol for the Suzuki coupling of 3-(N-Boc-amino)-6-chloropyridazine with various arylboronic acids. The pyridazine core is a key pharmacophore, and the ability to introduce diverse aryl substituents at the 6-position opens up a vast chemical space for drug discovery and development. The N-Boc protecting group on the amino functionality enhances solubility in organic solvents and can prevent potential side reactions, although its stability under the reaction conditions must be considered.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle, a fundamental concept for understanding this transformation, consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a general yet detailed protocol for the Suzuki coupling of this compound with arylboronic acids. The conditions are based on established procedures for similar heterocyclic systems and are intended as a starting point for optimization.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water, or DME/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or sealed vial, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to ensure good stirring, typically resulting in a 0.1-0.2 M concentration of the limiting reagent.

-

Heating: Place the reaction vessel in a preheated oil bath and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours, depending on the reactivity of the boronic acid and the chosen catalytic system.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (6-arylpyridazin-3-yl)carbamate.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of the closely related 3-amino-6-chloropyridazine, which can serve as a benchmark for optimizing the reaction with the N-Boc protected substrate. Yields for the N-Boc protected substrate are expected to be comparable or potentially higher due to increased solubility, but may be influenced by the stability of the Boc group under the specific reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 3-Amino-6-arylpyridazine[1] |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 5 | 78 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 5 | 78 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 25 | 74 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 30 | 96 |

| 5 | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 20 | 65 |

Mandatory Visualizations

Experimental Workflow

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-(N-Boc-amino)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-(N-Boc-amino)-6-chloropyridazine. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of substituted aminopyridazines, which are prevalent scaffolds in numerous pharmaceutical agents. The protocols outlined herein are based on established methodologies for the palladium-catalyzed cross-coupling of heteroaryl chlorides.[1][2]

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This transformation has become indispensable in drug discovery and development due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods for C-N bond formation.[3][4] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3]

For heteroaryl chlorides like this compound, the choice of catalyst system is critical due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] Success in these couplings typically relies on the use of bulky, electron-rich phosphine ligands that facilitate the rate-limiting oxidative addition of the heteroaryl chloride to the palladium(0) center.[2][5]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated pyridazine product and regenerating the active Pd(0) catalyst.

A common side reaction is the hydrodehalogenation of the starting material, which can be minimized by careful optimization of the reaction conditions.[2]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process emphasizes the requirement for an inert atmosphere to prevent the deactivation of the palladium catalyst.

Caption: General workflow for the Buchwald-Hartwig amination.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These conditions are derived from established protocols for similar heteroaryl chlorides and serve as a robust starting point for optimization.[1][2]

Table 1: Reaction Conditions with a Primary Aliphatic Amine (e.g., Benzylamine)

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equiv |

| Amine | Benzylamine | 1.2 - 1.5 equiv |

| Palladium Precatalyst | Pd₂(dba)₃ | 1-2 mol% |

| Ligand | RuPhos | 2-4 mol% |

| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 equiv |

| Solvent | Anhydrous, degassed Toluene or Dioxane | 0.1 - 0.2 M |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive amines.[2] |

| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS |

| Typical Yield | 70 - 95% | Yields are highly dependent on the specific amine and purity of reagents. |

Table 2: Reaction Conditions with a Secondary Aliphatic Amine (e.g., Morpholine)

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equiv |

| Amine | Morpholine | 1.2 - 1.5 equiv |

| Palladium Precatalyst | Pd(OAc)₂ | 2-5 mol% |

| Ligand | XPhos | 4-10 mol% |

| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 equiv |

| Solvent | Anhydrous, degassed Dioxane | 0.1 M |

| Temperature | 100 - 110 °C | |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |

| Typical Yield | 65 - 90% | Weaker bases like carbonates may require higher catalyst loadings and temperatures.[2] |

Experimental Protocols

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate Schlenk flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.5 mmol).

-

Add the pre-formed catalyst solution to the flask containing the substrate and base via cannula or syringe.

-

Add benzylamine (1.2 mmol) to the reaction mixture via syringe.

-

Add additional anhydrous, degassed toluene (5 mL) to achieve the desired concentration.

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-(N-Boc-amino)pyridazin-6-amine.

Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous, degassed 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask.

-

Add morpholine (1.2 mmol) to the reaction mixture via syringe.

-

Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(N-Boc-amino)-6-(morpholino)pyridazine.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Use a pre-catalyst, ensure an inert atmosphere, increase temperature, use fresh, anhydrous reagents and solvents.[2] |

| Hydrodehalogenation | Slow reductive elimination, presence of water. | Use a more electron-rich ligand, ensure scrupulously dry conditions.[2] |

| Formation of multiple products | Side reactions, substrate decomposition. | Lower the reaction temperature, screen different bases or solvents. |

Safety Precautions

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(N-Boc-amino)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-(N-Boc-amino)-6-chloropyridazine. This versatile building block is a key intermediate in the synthesis of a diverse range of 3,6-disubstituted pyridazines, which are of significant interest in medicinal chemistry and drug discovery due to their wide array of biological activities. The protocols outlined below cover several common palladium-catalyzed reactions, offering guidance on reaction setup, optimization, and purification.

Introduction

The pyridazine nucleus is a prominent scaffold in many biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The ability to functionalize the pyridazine ring at specific positions through cross-coupling reactions is a powerful strategy for the rapid generation of compound libraries for drug discovery programs. This compound is a particularly useful starting material, with the chloro-substituent serving as a handle for various palladium-catalyzed C-C and C-N bond-forming reactions, while the Boc-protected amino group can be deprotected for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly efficient for the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

Figure 1. General scheme for Suzuki-Miyaura coupling.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 110 | 5 | 78 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 110 | 5 | 92 | [3] |

| 3 | 3-Thienylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 110 | 25 | 74 | [3] |

| 4 | Various arylboronic acids | Pd(dppf)Cl2 (5) | - | K2CO3 | Dioxane/H2O | 100 | 12 | 22-65 | [4] |

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water). To this mixture, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[5] This reaction is instrumental for synthesizing 3-amino-6-aminopyridazine derivatives.

Figure 2. General scheme for Buchwald-Hartwig amination.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)2 (4) | RuPhos (8) | LiHMDS | Toluene | 100 | 16 | 95 | [6] |

| 2 | Piperidine | Pd(OAc)2 (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 82 | [7] |

| 3 | Aniline | Pd2(dba)3 (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 75-90 | [5] |

-

Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent (e.g., toluene) via syringe.

-

Reaction: Stir the mixture at the indicated temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After solvent removal, purify the crude product by flash column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound extends to other important palladium-catalyzed reactions, enabling the introduction of a wide range of functional groups.

This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds.[8]

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[8]

The Stille coupling involves the reaction of an organostannane with an organic halide.[9]

This coupling reaction utilizes an organozinc reagent to couple with an organic halide.[10]

The Kumada coupling employs a Grignard reagent to react with an organic halide.[3]

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 | - | Et3N, CuI (co-catalyst) | THF, DMF |

| Heck | Alkene | Pd(OAc)2 | PPh3 or P(o-tol)3 | Et3N, K2CO3 | DMF, ACN |

| Stille | Organostannane | Pd(PPh3)4 | - | - | Toluene, Dioxane |

| Negishi | Organozinc | Pd(PPh3)4 | - | - | THF, DMF |

| Kumada | Grignard Reagent | PdCl2(dppf) | - | - | THF, Ether |

Experimental Workflow

Figure 3. General experimental workflow for cross-coupling.

Biological Relevance and Signaling Pathways

Derivatives of 3-aminopyridazine are known to interact with various biological targets, making them attractive scaffolds for drug development. For instance, substituted 3-aminopyridazines have been identified as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[11][12]